1-Naphthaleneethanimidamide
Description
1-Naphthaleneethanimidamide (CAS 14192-06-4) is an amidine derivative with the molecular formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol. Structurally, it consists of a naphthalene ring system linked to an ethanimidamide group. Key physical properties include a melting point of 142–144°C, a boiling point of 356.2±35.0°C, and a predicted pKa of 11.72, indicative of its strong basicity .
Properties
CAS No. |
14192-06-4 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-naphthalen-1-ylethanimidamide |
InChI |
InChI=1S/C12H12N2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,13,14) |
InChI Key |
ISAQFJCVYKEERB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Naphthylamine (CAS 134-32-7)
- Molecular Formula : C₁₀H₉N
- Molecular Weight : 143.18 g/mol
- Functional Group : Primary amine (–NH₂).
- Properties: Lower molecular weight, boiling point (30°C), and marked hazardous classification due to carcinogenicity .
- Applications : Historically used in dye synthesis but restricted in modern applications due to toxicity .
- Key Difference : The absence of the amidine group in 1-naphthylamine reduces its basicity (pKa ~4.6 for aromatic amines) and limits its utility in pharmaceutical contexts compared to 1-Naphthaleneethanimidamide .
2-Naphthaleneethanimidamide, N,N'-Dimethyl-, Hydrochloride (CAS 57166-13-9)
- Molecular Formula : C₁₄H₁₇ClN₂
- Molecular Weight : 248.75 g/mol
- Functional Group : Dimethyl-substituted amidine (–C(=N–CH₃)–NH–CH₃) with a hydrochloride salt.
- Properties : The dimethyl substitution enhances lipophilicity, while the hydrochloride salt improves aqueous solubility.
- Key Difference : The dimethylation and salt form modify bioavailability and target binding compared to the parent 1-Naphthaleneethanimidamide .
1-Naphthylacetamide
- Synonyms: Naphthaleneacetamide, NAA Amide.
- Molecular Formula: C₁₂H₁₁NO
- Molecular Weight : 185.22 g/mol
- Functional Group : Acetamide (–NH–CO–CH₃).
- Applications : Primarily used as a plant growth regulator due to its auxin-like activity .
- Key Difference : The acetamide group is less basic (pKa ~16–18 for amides) and less reactive than amidines, limiting its use in medicinal chemistry despite structural similarities .
Comparative Data Table
Pharmacological and Toxicological Considerations
- Its strong basicity may enhance binding to biological targets, as seen in related amidine-based drugs (e.g., ranitidine derivatives) .
- 1-Naphthylamine: Classified as hazardous due to carcinogenicity, necessitating strict handling protocols .
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